![molecular formula C11H16N6 B1480844 1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-11-1](/img/structure/B1480844.png)

1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

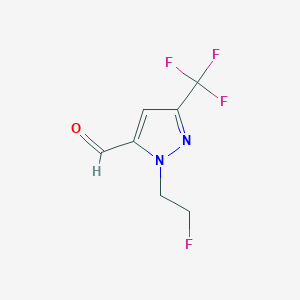

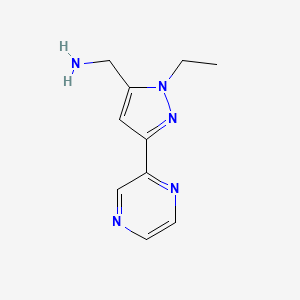

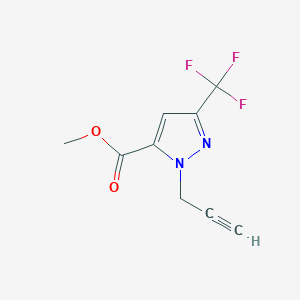

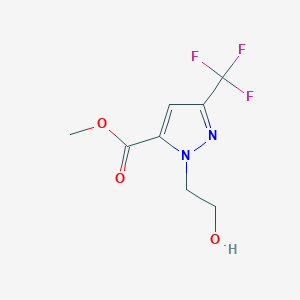

The compound “1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole” is a complex organic molecule that contains several functional groups. It includes an azido group (-N3), a tert-butyl group ((CH3)3C-), and an imidazo[1,2-b]pyrazole core .

Molecular Structure Analysis

The exact molecular structure of this compound would require computational chemistry techniques or experimental methods like X-ray crystallography for accurate determination .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the azido group, which is known for its high reactivity. The tert-butyl group is generally considered inert .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Applications De Recherche Scientifique

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Organophosphorus azoles, including pyrroles, pyrazoles, and imidazoles, are studied for their stereochemical structures using NMR spectroscopy and quantum chemistry. This approach is reliable for studying phosphorylated N-vinylazoles and evaluating their Z/E isomerization, indicating the relevance of such compounds in stereochemical analyses and molecular design (Larina, 2023).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffolds, closely related to imidazo[1,2-b]pyrazoles, are crucial in developing therapeutic applications in medicine. These scaffolds are explored for structure-activity relationships (SAR) and pharmacokinetics, highlighting the importance of such heterocyclic nuclei in drug discovery (Garrido et al., 2021).

Azolylthioacetic Acids in Biological Activity

Azoles functionalized by the carboxymethyl thiol fragment, including imidazoles, show diverse biological effects such as antioxidant, hypoglycemic, and antimicrobial activities. This underscores the potential of azole derivatives, including imidazo[1,2-b]pyrazoles, in discovering bioactive compounds (Chornous et al., 2016).

4-Phosphorylated Derivatives of 1,3-Azoles in Biological Applications

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, indicates their significant insectoacaricidal, anti-blastic, and other types of activity. Such research demonstrates the utility of modifying azole compounds for enhanced biological and medicinal applications (Abdurakhmanova et al., 2018).

Pyrazolines and Pyrazole Derivatives in Therapeutic Applications

Pyrazoline and pyrazole derivatives, by extension, exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This broad spectrum of biological activity highlights the potential for developing novel therapeutic agents based on these scaffolds (Shaaban et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target enzymes like phosphodiesterase 4 (pde4) which plays a crucial role in inflammatory diseases .

Mode of Action

Related compounds have been shown to inhibit the activity of their target enzymes, leading to changes in cellular signaling pathways .

Biochemical Pathways

Compounds with similar structures have been reported to affect pathways related to inflammation and immune response .

Result of Action

Related compounds have been reported to have anti-inflammatory effects, suggesting that this compound may have similar effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-azidoethyl)-6-tert-butylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-11(2,3)9-8-10-16(5-4-13-15-12)6-7-17(10)14-9/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLXDBGBJWZPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.